Cas no 2034339-05-2 (N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide)
![N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide structure](https://www.kuujia.com/scimg/cas/2034339-05-2x500.png)
N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- Methanesulfonamide, N-([2,2'-bifuran]-5-ylmethyl)-
- N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide
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- Inchi: 1S/C10H11NO4S/c1-16(12,13)11-7-8-4-5-10(15-8)9-3-2-6-14-9/h2-6,11H,7H2,1H3
- InChI Key: ZOZBRBSPUBWNNN-UHFFFAOYSA-N
- SMILES: CS(NCC1OC(C2=CC=CO2)=CC=1)(=O)=O
N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6516-0754-2mg |
N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide |
2034339-05-2 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6516-0754-5mg |
N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide |
2034339-05-2 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6516-0754-75mg |
N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide |
2034339-05-2 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6516-0754-10μmol |
N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide |
2034339-05-2 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6516-0754-25mg |
N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide |
2034339-05-2 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6516-0754-50mg |
N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide |
2034339-05-2 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6516-0754-40mg |
N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide |
2034339-05-2 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6516-0754-20μmol |
N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide |
2034339-05-2 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6516-0754-2μmol |
N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide |
2034339-05-2 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6516-0754-15mg |
N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide |
2034339-05-2 | 15mg |
$133.5 | 2023-09-08 |
N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide Related Literature
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Additional information on N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide
Professional Introduction to N-({[2,2'-bifuran]-5-yl}methyl)methanesulfonamide (CAS No. 2034339-05-2)
N-({[2,2'-bifuran-5-yl}methyl)methanesulfonamide, with the CAS number 2034339-05-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique bifuran core and methanesulfonamide functional group, exhibits a range of properties that make it a promising candidate for various applications in medicinal chemistry and drug development.
The structure of N-({[2,2'-bifuran-5-yl}methyl)methanesulfonamide consists of a bifuran moiety linked to a methyl group, which is further substituted with a methanesulfonamide group. This particular arrangement of functional groups imparts distinct chemical and pharmacological properties to the compound. The bifuran ring system is known for its ability to interact with biological targets in a manner that can lead to the development of novel therapeutic agents. Additionally, the methanesulfonamide group is often incorporated into molecules due to its role as a bioisostere for carboxylic acid groups, which can enhance binding affinity and metabolic stability.
In recent years, there has been a growing interest in exploring the potential of N-({[2,2'-bifuran-5-yl}methyl)methanesulfonamide in various pharmaceutical applications. One of the most notable areas of research involves its use as an intermediate in the synthesis of bioactive molecules. The unique structural features of this compound make it an attractive scaffold for designing new drugs that target specific biological pathways. For instance, studies have shown that derivatives of N-({[2,2'-bifuran-5-yl}methyl)methanesulfonamide can exhibit inhibitory effects on certain enzymes and receptors, making them potential candidates for treating inflammatory diseases and neurological disorders.
The pharmacological activity of N-({[2,2'-bifuran-5-yl}methyl)methanesulfonamide has been extensively studied in academic and industrial research settings. Researchers have focused on understanding how the bifuran core interacts with biological targets at the molecular level. This includes investigating the compound's binding affinity, selectivity, and pharmacokinetic properties. Preliminary studies have demonstrated that N-({[2,2'-bifuran-5-yl}methyl)methanesulfonamide can modulate the activity of key enzymes involved in disease pathways, suggesting its potential as a lead compound for drug development.
The synthesis of N-({[2,2'-bifuran-5-yl}methyl)methanesulfonamide is another area of active research. Chemists have developed various synthetic routes to produce this compound efficiently and in high yield. These methods often involve multi-step organic transformations that require careful optimization to ensure regioselectivity and minimize byproduct formation. The development of efficient synthetic strategies is crucial for scaling up production and making this compound more accessible for further research and commercial applications.
In addition to its pharmaceutical applications, N-({[2,2'-bifuran-5-yl}methyl)methanesulfonamide has also shown promise in other areas of chemical research. For example, it can be used as a building block for designing novel materials with unique electronic properties. The bifuran core's ability to undergo π-stacking interactions makes it a valuable component in the development of organic semiconductors and liquid crystals. These materials have potential applications in electronics, optoelectronics, and nanotechnology.
The growing body of research on N-({[2,2'-bifuran-5-yl}methyl)methanesulfonamide underscores its significance as a versatile chemical entity. As more studies are conducted and new applications are discovered, this compound is likely to play an increasingly important role in both academic research and industrial development. The continued exploration of its properties and potential uses will undoubtedly lead to further advancements in chemical biology and drug discovery.
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